molecular formula C8H8N2O3 B2628675 (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium CAS No. 41106-02-9

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium

Cat. No.: B2628675
CAS No.: 41106-02-9
M. Wt: 180.163
InChI Key: OGMOYZKACAZVKU-RMKNXTFCSA-N
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Description

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium is a chemical compound characterized by its unique structure, which includes a nitrophenyl group and an oxidoazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium typically involves the reaction of 2-nitrobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to facilitate the formation of the oxidoazanium group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in polar solvents like ethanol or acetonitrile, with catalysts to enhance the reaction rate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activity.

    Bimetallic Metal–Organic Frameworks: These compounds have unique properties due to the presence of two different metal ions.

Uniqueness

(E)-methyl[(2-nitrophenyl)methylidene]oxidoazanium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(2-nitrophenyl)methanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMOYZKACAZVKU-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=CC=C1[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1=CC=CC=C1[N+](=O)[O-])/[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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